molecular formula C6H15OP B14383516 Butyl dimethylphosphinite CAS No. 89630-51-3

Butyl dimethylphosphinite

Katalognummer: B14383516
CAS-Nummer: 89630-51-3
Molekulargewicht: 134.16 g/mol
InChI-Schlüssel: ILGQCROWFSTSTN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Butyl dimethylphosphinite is an organophosphorus compound characterized by the presence of a butyl group and two methyl groups attached to a phosphinite functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Butyl dimethylphosphinite can be synthesized through several methods. One common approach involves the reaction of butyl lithium with dimethylphosphinic chloride under controlled conditions. The reaction typically requires an inert atmosphere, such as argon or nitrogen, to prevent unwanted side reactions. The reaction is carried out at low temperatures to ensure the stability of the intermediates and the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

Butyl dimethylphosphinite undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The butyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted phosphinites depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Butyl dimethylphosphinite has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: The compound can be used in the synthesis of biologically active molecules.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Wirkmechanismus

The mechanism by which butyl dimethylphosphinite exerts its effects involves the interaction of the phosphinite group with various molecular targets. The compound can act as a ligand, forming complexes with metal ions and facilitating catalytic reactions. The pathways involved in these interactions depend on the specific application and the nature of the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Dimethyl methylphosphonate: Similar in structure but with different functional groups.

    Tert-butyl dimethylphosphine: Contains a tert-butyl group instead of a butyl group.

    Diethyl phosphite: Contains ethyl groups instead of butyl and methyl groups.

Uniqueness

Butyl dimethylphosphinite is unique due to its specific combination of butyl and methyl groups attached to the phosphinite functional group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and catalysis.

Eigenschaften

CAS-Nummer

89630-51-3

Molekularformel

C6H15OP

Molekulargewicht

134.16 g/mol

IUPAC-Name

butoxy(dimethyl)phosphane

InChI

InChI=1S/C6H15OP/c1-4-5-6-7-8(2)3/h4-6H2,1-3H3

InChI-Schlüssel

ILGQCROWFSTSTN-UHFFFAOYSA-N

Kanonische SMILES

CCCCOP(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.